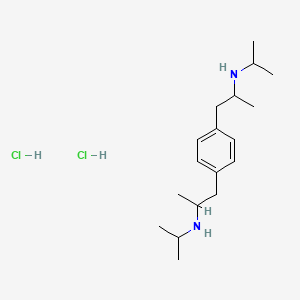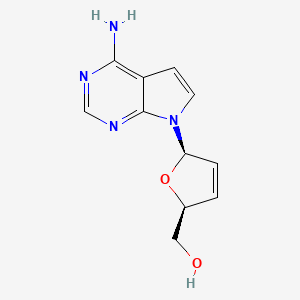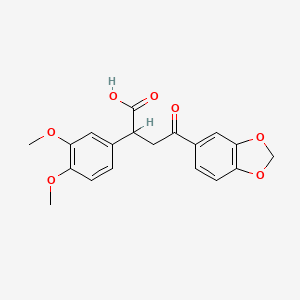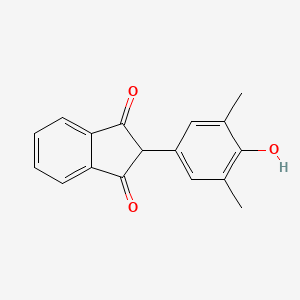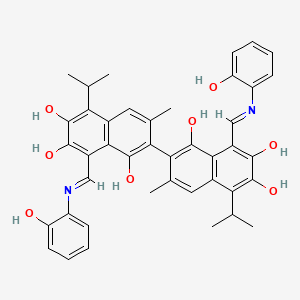
8,8'-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol is a complex organic compound with a unique structure. This compound is characterized by its binaphthalene core, which is substituted with hydroxyphenyl and imino groups. The presence of multiple functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol involves multiple steps. One common method includes the condensation of 2-hydroxybenzaldehyde with 5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexamine under acidic conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The imino groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and imino groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The binaphthalene core provides structural rigidity, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol
- 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol
Uniqueness
The unique combination of hydroxy, imino, and binaphthalene groups in 8,8’-bis((E)-((2-hydroxyphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol distinguishes it from other similar compounds.
Properties
CAS No. |
88761-85-7 |
|---|---|
Molecular Formula |
C42H40N2O8 |
Molecular Weight |
700.8 g/mol |
IUPAC Name |
8-[(2-hydroxyphenyl)iminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(2-hydroxyphenyl)iminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C42H40N2O8/c1-19(2)31-23-15-21(5)33(39(49)35(23)25(37(47)41(31)51)17-43-27-11-7-9-13-29(27)45)34-22(6)16-24-32(20(3)4)42(52)38(48)26(36(24)40(34)50)18-44-28-12-8-10-14-30(28)46/h7-20,45-52H,1-6H3 |
InChI Key |
BNKCDINDHUDPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=CC=C3O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=CC=C6O)O)O)C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



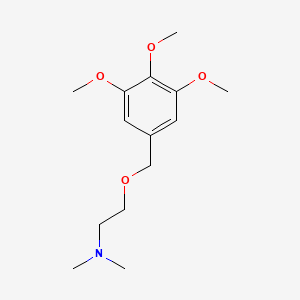
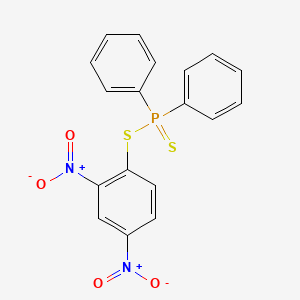
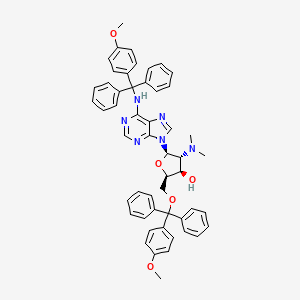
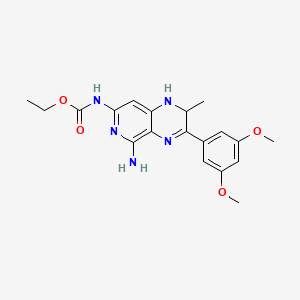
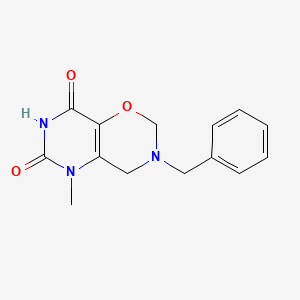
![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
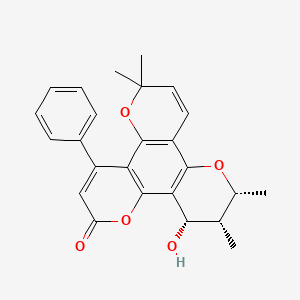
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)

